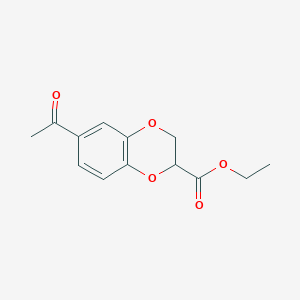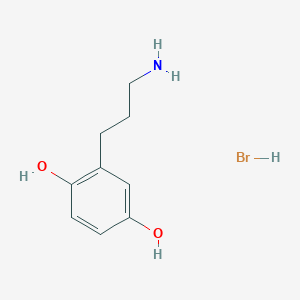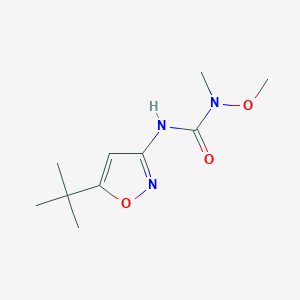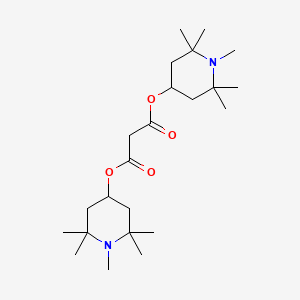
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)-
Overview
Description
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- is a compound that features a piperidine moiety attached to a tetrahydronaphthalenol structure. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various organic compounds, including medicinal products . The tetrahydronaphthalenol structure provides additional stability and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- typically involves the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment to Tetrahydronaphthalenol: The piperidine moiety is then attached to the tetrahydronaphthalenol structure through a series of reactions, including cyclization, cycloaddition, and annulation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- include:
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
What sets 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- apart from these similar compounds is its unique combination of the piperidine moiety with the tetrahydronaphthalenol structure. This combination provides distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
CAS No. |
100632-50-6 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-9-5-7-14-13(6-4-8-15(14)16)12-17-10-2-1-3-11-17/h5,7,9,13,18H,1-4,6,8,10-12H2 |
InChI Key |
BQSZWSBIRSECFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCCC3=C2C=CC=C3O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)





![Carbamic acid,[2-amino-4-cyano-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8549436.png)

